molecular formula C11H20OS B14538263 4-(tert-Butylsulfanyl)-3,3-dimethylpent-4-en-2-one CAS No. 62234-52-0

4-(tert-Butylsulfanyl)-3,3-dimethylpent-4-en-2-one

Cat. No.: B14538263
CAS No.: 62234-52-0
M. Wt: 200.34 g/mol
InChI Key: QYWJELHHJADZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one is an organic compound with the molecular formula C11H20OS It is characterized by the presence of a tert-butylsulfanyl group attached to a pent-4-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one typically involves the reaction of tert-butylthiol with 3,3-dimethyl-1-butyne in the presence of a suitable catalyst. The reaction proceeds through a thiol-ene addition mechanism, where the thiol group adds across the triple bond of the alkyne to form the desired product. The reaction conditions often include the use of a radical initiator such as azobisisobutyronitrile (AIBN) and a solvent like dichloromethane. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of 4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: Used as an intermediate in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in metabolic pathways and exert its effects through the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylsulfinyl chloride
  • tert-Butylthionyl chloride
  • 4-tert-butylsulfanyl-3,3-dimethylpent-4-en-2-one

Uniqueness

4-tert-butylsulfanyl-3,3-dimethyl-pent-4-en-2-one is unique due to its combination of a tert-butylsulfanyl group and a pent-4-en-2-one backbone. This structural feature imparts specific reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo selective chemical reactions and form stable complexes with biological targets.

Properties

CAS No.

62234-52-0

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

4-tert-butylsulfanyl-3,3-dimethylpent-4-en-2-one

InChI

InChI=1S/C11H20OS/c1-8(12)11(6,7)9(2)13-10(3,4)5/h2H2,1,3-7H3

InChI Key

QYWJELHHJADZAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(=C)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.